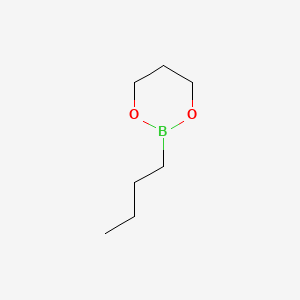

2-Butyl-1,3,2-dioxaborinane

Description

Significance of Organoboron Compounds in Modern Synthetic Chemistry

The importance of organoboron compounds in modern synthetic chemistry cannot be overstated. They are central to a variety of powerful chemical transformations that enable the efficient formation of carbon-carbon and carbon-heteroatom bonds. dtic.mil Their low toxicity and the stability of many derivatives make them environmentally benign and easy to handle, further enhancing their appeal in both academic and industrial settings. dtic.milfrontierspecialtychemicals.com

The journey of organoboron chemistry began in the 19th century, with the first synthesis of an organoborane, triethylborane, by Edward Frankland in 1859. researchgate.netresearchgate.net However, the field truly began to flourish in the mid-20th century through the pioneering work of Herbert C. Brown. His discovery of the hydroboration reaction in the 1950s, which allows for the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond, was a watershed moment, earning him the Nobel Prize in Chemistry in 1979. researchgate.netresearchgate.net This discovery unlocked a vast array of synthetic possibilities. Another monumental milestone was the development of the Suzuki-Miyaura cross-coupling reaction in the late 1970s, which utilizes organoboron compounds to form carbon-carbon bonds with exceptional efficiency and selectivity. researchgate.netbldpharm.com This reaction has become one of the most widely used methods for the synthesis of biaryls, a common motif in pharmaceuticals and organic materials. researchgate.netlibretexts.org

Versatility of Boron in Chemical Transformations

The versatility of boron in chemical transformations is a direct consequence of its unique electronic structure. Boron, a metalloid, possesses an empty p-orbital in its trivalent state, making organoboranes effective Lewis acids. frontierspecialtychemicals.comoup.com This electron deficiency allows them to readily react with a variety of nucleophiles. oup.com The carbon-boron bond itself is highly versatile and can be cleaved to form bonds with carbon, oxygen, nitrogen, and halogens with high stereochemical control. dtic.milsigmaaldrich.com Key reactions that highlight the versatility of organoboron compounds include:

Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction between an organoborane and an organic halide or triflate. libretexts.orgrsc.org

Hydroboration-Oxidation: A two-step process that converts alkenes into alcohols with anti-Markovnikov regioselectivity. rsc.org

Chan-Lam Coupling: A copper-catalyzed reaction for the formation of carbon-nitrogen and carbon-oxygen bonds. ambeed.com

Petasis Reaction: A multicomponent reaction involving an amine, a carbonyl compound, and a vinyl- or arylboronic acid. sigmaaldrich.com

Matteson Homologation: A method for the stereospecific insertion of a chloromethyl group into a carbon-boron bond. ambeed.com

These reactions, among others, have solidified the role of organoboron compounds as essential reagents and intermediates in organic synthesis. dtic.mil

Overview of Cyclic Boronate Esters (Dioxaborinanes)

Cyclic boronate esters are formed from the reaction of a boronic acid with a diol. google.com These esters are often more stable and easier to handle than their corresponding boronic acids, which can exist as mixtures of oligomeric anhydrides. frontierspecialtychemicals.comacs.org

Boronate esters are classified based on the diol used in their formation. The most common are five-membered rings, called dioxaborolanes , and six-membered rings, known as dioxaborinanes . frontierspecialtychemicals.comscispace.comoup.com The nomenclature follows the Hantzsch-Widman system for heterocycles. frontierspecialtychemicals.comtandfonline.com For instance, a saturated six-membered ring containing two oxygen atoms and one boron atom is termed a 1,3,2-dioxaborinane. The substituents on the boron atom and the carbon backbone are then named accordingly. 2-Butyl-1,3,2-dioxaborinane, for example, indicates a butyl group attached to the boron atom of the 1,3,2-dioxaborinane ring system.

| Ring Size | Heterocyclic System Name |

| 5-membered | 1,3,2-Dioxaborolane |

| 6-membered | 1,3,2-Dioxaborinane |

Six-membered boronate esters, or dioxaborinanes, hold significant importance in modern chemical research for several reasons. They are frequently employed as stable, crystalline derivatives of boronic acids, facilitating purification and storage. dtic.mil The 1,3,2-dioxaborinane ring system is often derived from 1,3-propanediol (B51772) or its substituted derivatives. dtic.mil These esters are crucial partners in Suzuki-Miyaura cross-coupling reactions, where they serve as the organoboron component. The stability and reactivity of the dioxaborinane can be tuned by modifying the diol backbone. oup.com For instance, the use of neopentyl glycol (2,2-dimethyl-1,3-propanediol) leads to highly stable boronate esters. Research has also shown that the dioxaborinane ring can influence the reactivity and selectivity of the boron center. oup.com Furthermore, dioxaborinanes have been incorporated into more complex molecular architectures, such as liquid crystals and polymers, where the rigid half-chair conformation of the ring can impart specific material properties.

Properties of this compound

Below is a table summarizing some of the known properties of this compound.

| Property | Value |

| CAS Number | 30169-71-2 sigmaaldrich.com |

| Molecular Formula | C₇H₁₅BO₂ sigmaaldrich.com |

| Molecular Weight | 142.01 g/mol sigmaaldrich.com |

| IUPAC Name | This compound sigmaaldrich.com |

| Physical Form | Liquid sigmaaldrich.com |

| Boiling Point | 81-82 °C (at 25 Torr) dtic.mil |

Synthesis of this compound

The most common method for the synthesis of this compound involves the esterification of butylboronic acid with 1,3-propanediol. dtic.mil This reaction is typically carried out in a suitable solvent with the removal of water to drive the equilibrium towards the product.

Properties

IUPAC Name |

2-butyl-1,3,2-dioxaborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15BO2/c1-2-3-5-8-9-6-4-7-10-8/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDMVQMMUSQGSDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCCO1)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90301775 | |

| Record name | 2-butyl-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90301775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30169-71-2 | |

| Record name | 1,2-Dioxaborinane, 2-butyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146255 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-butyl-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90301775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformational Chemistry of 2 Butyl 1,3,2 Dioxaborinane Analogues

Carbon-Boron Bond Transformations in Organic Synthesis

The reactivity of the carbon-boron bond in 2-butyl-1,3,2-dioxaborinane and its analogues is central to their utility in synthetic organic chemistry. This section explores key transformations that leverage the unique characteristics of this bond.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.gov Analogues of this compound, particularly 2-aryl-1,3,2-dioxaborinanes, are effective coupling partners in these reactions.

The general mechanism involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The dioxaborinane moiety plays a crucial role in the transmetalation step.

Research has demonstrated the successful application of various aryl and heteroaryl dioxaborinane analogues in Suzuki-Miyaura couplings. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields and preventing side reactions like protodeboronation. For instance, microwave-assisted Suzuki-Miyaura cross-coupling of 2-arylbenzo-1,3,2-diazaborolanes (analogous to dioxaborinanes) with aryl bromides has been shown to proceed efficiently. beilstein-journals.org

The following table summarizes representative examples of Suzuki-Miyaura cross-coupling reactions involving organoboron compounds analogous to this compound, highlighting the scope and efficiency of this methodology.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with Arylboron Analogues This table is interactive. You can sort and filter the data.

| Arylboron Analogue | Aryl Halide | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| p-tolyl boronic acid | 5-bromoindole | Pd/SSphos | K2CO3 | Water-acetonitrile | >92 | nih.gov |

| 2-Phenyl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole | Bromobenzene | Pd(dppf)Cl2 | K3PO4 | Dioxane/H2O | High | beilstein-journals.org |

| 3-monosubstituted allylboronate | Aryl halide | Pd(OAc)2/SPhos | K3PO4 | THF/H2O | Good | nih.gov |

| Arylethynyl MIDA boronate | 1-bromo-4-tert-butylbenzene | Pd(OAc)2/SPhos | K3PO4 | - | 58 (over two steps) | nih.gov |

| Pyridine-2-sulfonyl fluoride | Hetero(aryl) boronic acids | Pd(dppf)Cl2 | - | - | 5-89 | claremont.edu |

Allylboration and Synthetic Utility

Allylboration is a powerful and highly stereoselective method for the formation of carbon-carbon bonds, involving the reaction of an allylboronate with a carbonyl compound, typically an aldehyde, to produce a homoallylic alcohol. nih.govbris.ac.uk 2-Allyl-1,3,2-dioxaborinane and its derivatives are valuable reagents in this transformation.

The reaction proceeds through a highly organized, six-membered chair-like transition state (Zimmerman-Traxler model), which accounts for the high degree of stereocontrol observed. The geometry of the allylboronate (E or Z) and the chirality of any substituents on the boronate or the aldehyde determine the stereochemistry of the resulting homoallylic alcohol.

A significant challenge in the use of readily available α-substituted allyl/crotyl pinacol (B44631) boronic esters (structurally similar to dioxaborinanes) is their often low E/Z selectivity in reactions with aldehydes, with the Z-isomer being favored. nih.gov However, methods have been developed to overcome this limitation. For instance, the in situ generation of an intermediate allyl borinic ester by treating the pinacol boronic ester with n-butyllithium followed by trifluoroacetic anhydride (B1165640) (TFAA) leads to a dramatic reversal of selectivity, favoring the E-isomer with very high selectivity. nih.govresearchgate.netbris.ac.uk This approach has broadened the synthetic utility of these reagents.

The following table presents data on the allylboration of aldehydes using α-substituted allyl/crotyl pinacol boronic esters, demonstrating the impact of reaction conditions on stereoselectivity.

Table 2: Stereoselectivity in the Allylboration of Aldehydes with α-Substituted Allyl/Crotyl Pinacol Boronic Esters This table is interactive. You can sort and filter the data.

| Allylboronate | Aldehyde | Conditions | E/Z Ratio | Yield (%) | Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|---|---|

| α-Me-allyl-B(pin) | PhCHO | A (Standard) | 55:45 | - | - | bris.ac.uk |

| α-Me-allyl-B(pin) | PhCHO | B (nBuLi, TFAA) | 95:5 | 68 | 97:3 | bris.ac.uk |

| α-Et-allyl-B(pin) | PhCHO | B (nBuLi, TFAA) | 95:5 | 75 | 96:4 | bris.ac.uk |

| α-iPr-allyl-B(pin) | PhCHO | B (nBuLi, TFAA) | >95:5 | 72 | 96:4 | bris.ac.uk |

| α-tBu-allyl-B(pin) | PhCHO | B (nBuLi, TFAA) | >95:5 | 70 | 95:5 | bris.ac.uk |

Electrophile-Induced Rearrangements and Migrations

The carbon-boron bond in dioxaborinane analogues can undergo stereospecific 1,2-migrations from the boron atom to an adjacent carbon atom upon activation by an electrophile. nih.gov This class of reactions provides a powerful means to construct new carbon-carbon or carbon-heteroatom bonds with a high degree of stereocontrol, while retaining the valuable boronic ester functionality for further transformations. researchgate.netnih.govresearchgate.net

These rearrangements typically proceed through the formation of a tetracoordinate boronate "ate" complex, which is then activated by an external electrophile. The migration of a group from the boron to the adjacent carbon occurs with inversion of configuration at the migration terminus.

Recent advances have expanded the scope of these reactions to include radical-induced 1,2-migrations. researchgate.netnih.govresearchgate.net In these processes, a radical addition to a vinyl boronate ate complex can trigger the 1,2-migration. This radical-polar crossover approach has opened up new avenues for the synthesis of functionalized organoboronic esters.

For example, a radical-induced 1,2-migration of vinyl boron ate complexes allows for the synthesis of functionalized secondary and tertiary alkyl boronic esters. researchgate.net This transformation represents a fundamental method for establishing new C-C bonds while preserving the boron moiety for subsequent reactions.

Boron Addition Reactions to Unsaturated Systems

The addition of boron-containing reagents across carbon-carbon multiple bonds is a fundamental and versatile strategy for the synthesis of organoboranes. Analogues of this compound are involved in such reactions, leading to the formation of valuable synthetic intermediates.

Hydroboration, Diboration, and B-Boration of Alkenes and Alkynes

Hydroboration involves the addition of a boron-hydrogen bond across a double or triple bond. While this compound itself does not possess a B-H bond for direct hydroboration, related dioxaborinane systems can be synthesized via hydroboration or participate in subsequent transformations. The hydroboration of alkenes and alkynes is a highly regioselective and stereoselective process, typically proceeding in an anti-Markovnikov fashion with syn-addition of the hydrogen and boron atoms. umich.edu

Diboration, the addition of a B-B bond across an unsaturated system, provides access to vicinal diboron (B99234) compounds. Copper-catalyzed diboration of allenes using bis(pinacolato)diboron (B136004) (a common precursor for boronic esters) has been studied extensively. researchgate.net The mechanism of these reactions has been investigated using DFT calculations, revealing that the γ-protonolysis step is often rate-limiting and determines the regioselectivity. researchgate.net

Copper-catalyzed protoboration of allenes in aqueous media has also been developed, offering a facile route to vinylboronic acid derivatives. rsc.org This method demonstrates site selectivity, favoring internal alkene protoboration. rsc.org

The following table provides examples of copper-catalyzed borylation reactions of allenes, illustrating the types of products that can be obtained.

Table 3: Copper-Catalyzed Borylation of Allenes This table is interactive. You can sort and filter the data.

| Allene Substrate | Borylation Reagent | Catalyst System | Product Type | Key Feature | Reference |

|---|---|---|---|---|---|

| Monosubstituted allenes | B2pin2/H2O | Cu(II) | 1,1-disubstituted vinylboronic acid derivatives | Site selective, aqueous media | rsc.org |

| Various allenes | Bis(pinacolato)diboron | Cu catalyst | Allylboranes and alkenylboranes | Highly selective, controlled by catalytic species | nih.gov |

| Various allenes | Acyl chlorides/B2pin2 | Cu catalyst | Tetrasubstituted vinylboronates | (E)-stereoselectivity | rsc.org |

Development of Catalytic Tandem Organic Sequences

The reactivity of organoboron compounds, including dioxaborinane analogues, makes them ideal participants in catalytic tandem reactions. These sequences, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer significant advantages in terms of efficiency and atom economy.

One such example is the tandem cycloisomerization/Suzuki coupling of arylethynyl N-methyliminodiacetic acid (MIDA) boronates. nih.gov This process combines the mildness of gold-catalyzed cycloisomerization with the versatility of the Suzuki-Miyaura cross-coupling, enabling the rapid assembly of complex aryl-substituted heterocycles from a single MIDA boronate precursor. nih.gov Although this example uses MIDA boronates, the principle can be extended to other stable boronic esters like dioxaborinanes.

Another example is the tandem allylboration-allenylboration sequence. The reaction of aldehydes with bis-borodienes, which incorporate an allylboronate unit, initially leads to an allenylboronate through an allylboration reaction. This intermediate can then react with another aldehyde molecule in a subsequent allenylboration step, allowing for the stereoselective synthesis of 1,4-diols. nih.gov

These examples highlight the potential for designing sophisticated and efficient synthetic routes by integrating the diverse reactivity of organoboron compounds like this compound analogues into tandem catalytic cycles.

Derivatization and Functional Group Interconversions

The 1,3,2-dioxaborinane ring system serves as a versatile platform for a variety of chemical transformations that allow for the introduction of new functional groups and the synthesis of diverse molecular architectures. These reactions typically involve the cleavage of the B-O bonds and subsequent reaction with nucleophiles or other reagents.

Aminolysis Reactions for Heterocycle Formation

The reaction of 1,3,2-dioxaborinane analogues with amines, known as aminolysis, provides a powerful route for the synthesis of nitrogen-containing compounds, including important heterocyclic structures. Studies on related 4-alkoxy-1,3,2-dioxaborinanes demonstrate that these compounds undergo substitution reactions with primary and secondary amines under mild conditions. d-nb.info This reactivity can be harnessed for the construction of complex cyclic systems.

For instance, the reaction of a dioxaborinane analogue with ammonia (B1221849) can yield 3-amino-2-alkenamides. d-nb.info These intermediates are valuable synthons that can be readily transformed into heterocyclic structures like 2-methyl-3H-pyrimidin-4-ones through subsequent acylation and cyclization steps. d-nb.info Similarly, reactions with substituted arylhydrazines can lead to the formation of β-hydrazono esters, which may undergo further cyclization to produce pyrazolones, another significant class of heterocycles. d-nb.info These transformations highlight the utility of the dioxaborinane moiety as a precursor that, upon aminolysis, facilitates the assembly of elaborate heterocyclic frameworks. The general pathway involves the nucleophilic attack of the amine on the boron atom, followed by ring-opening and subsequent intramolecular condensation to form the new heterocycle.

Reactions with Hydroxy Compounds and Anhydrides

This compound readily participates in transesterification reactions with other hydroxy compounds, particularly diols and polyols. This process involves the exchange of the 1,3-propanediol (B51772) group of the dioxaborinane with another diol. The reaction is typically an equilibrium process, and it can be driven to completion by using an excess of the new diol or by removing the displaced 1,3-propanediol. nih.gov This dynamic covalent exchange is fundamental to the application of boronic esters in self-healing materials and vitrimers, where bond reshuffling is required. nih.gov

The reaction of 1,3,2-dioxaborinanes with acid anhydrides can lead to the cleavage of the B-O bonds. In an analogous reaction, 1,3-dioxolane (B20135) is shown to undergo ring-opening upon reaction with acetic anhydride in the presence of an acidic catalyst. google.com This suggests a similar pathway for this compound, where the anhydride acylates the oxygen atoms of the 1,3-diol moiety following cleavage from the boron center. This would result in the formation of 1,3-diacetoxypropane (B1205214) and the corresponding butylboronic anhydride, effectively converting the cyclic ester into acylated linear products.

Thiolation and other Heteroatom Functionalizations

The B-O bonds of this compound can be exchanged for bonds to other heteroatoms, such as sulfur, through reactions with appropriate reagents. This allows for the synthesis of functionalized organoboranes with diverse properties. The reaction with bifunctional reagents containing a thiol group, such as β-mercaptoethanol, can lead to the formation of new boron-containing heterocycles. This transformation is analogous to the transesterification reaction with diols, where the thiol group can participate in the exchange process. Depending on the reaction conditions, this can result in the formation of a dioxaborinane ring incorporating a sulfur atom or the complete replacement of the diol with a dithiol, leading to the formation of a 1,3,2-dithiaborinane.

These heteroatom functionalization reactions expand the synthetic utility of dioxaborinanes beyond simple protecting groups, allowing them to serve as precursors to a wider range of organoboron compounds.

Cleavage and Insertion Reactions

The cyclic structure of this compound can undergo cleavage or insertion reactions, leading to novel structures. One notable transformation is the homologation reaction, which inserts a methylene (B1212753) group into the B-C bond. Reaction of a boronic ester with dichloromethyllithium generates an intermediate boronate complex. acs.org Subsequent treatment with a Lewis acid induces a rearrangement where the butyl group migrates from boron to the adjacent carbon, displacing a chloride ion and effectively inserting a -CHCl- group. acs.org A second displacement of chloride with an organometallic reagent completes the insertion of a -CH(R)- group. acs.org

The ring itself can be cleaved by certain reagents. For example, stereoisomeric 2,4,5-substituted 1,3,2-dioxaborinanes have been shown to react with paraformaldehyde in the presence of zinc chloride. This reaction proceeds via the cleavage of a B-O bond, followed by the insertion of the formaldehyde (B43269) unit to form a 1,3-dioxane (B1201747). Research has also documented the reaction of a substituted 1,3,2-dioxaborinane with acetonitrile, indicating the ring's reactivity toward insertion by small, unsaturated molecules. Furthermore, isocyanates are known to participate in 1,3-dipolar cycloaddition reactions, suggesting they could potentially insert into the B-O bonds of the dioxaborinane ring to form expanded heterocyclic systems. wikipedia.org

| Reaction Type | Reagent | Transformation | Reference |

|---|---|---|---|

| Homologation | Dichloromethyllithium | Insertion of a methylene group into the B-C bond. | acs.org |

| Cleavage/Insertion | Paraformaldehyde | Cleavage of B-O bond and insertion of formaldehyde to form a 1,3-dioxane. | |

| Insertion | Acetonitrile | Reaction with the dioxaborinane ring. | |

| Cycloaddition (Potential) | Isocyanate | Potential insertion into B-O bonds to form expanded heterocycles. | wikipedia.org |

Reactivity Modulation Through Structural and Electronic Design

The reactivity of the this compound system is not static; it can be precisely tuned through modifications to its structure. By altering substituents on either the dioxaborinane ring or the organic group attached to the boron atom, it is possible to modulate the electronic properties of the boron center, thereby controlling its reactivity in subsequent transformations.

Influence of Substituents on Boron Electrophilicity

The boron atom in this compound is sp²-hybridized and possesses a vacant p-orbital, rendering it an electrophilic Lewis acid. organic-chemistry.org The degree of this electrophilicity is highly dependent on the electronic nature of the substituents attached to the boron. For arylboronic esters, the introduction of electron-withdrawing groups (EWGs) on the aromatic ring significantly increases the Lewis acidity of the boron atom. nih.gov For example, substituents like fluorine or trifluoromethyl (CF₃) decrease the electron density at the boron center, making it more electrophilic. nih.govorganic-chemistry.org

This effect can be quantified by measuring the acidity constant (pKa) of the corresponding boronic acid or by determining Gutmann's acceptor number (AN) for the boronic ester, which is proportional to the change in the ³¹P NMR chemical shift of a Lewis base (e.g., triethylphosphine (B1216732) oxide) upon complexation. nih.gov A linear correlation exists between the pKa of fluorophenylboronic acids and the acceptor number of their catechol esters, confirming that stronger EWGs lead to higher electrophilicity. nih.gov The stability constants of boronic acid-diol esters also follow the Hammett equation, demonstrating a predictable relationship between the electronic properties of the substituent and the thermodynamic stability of the ester. nih.gov

Conversely, the reactivity can be completely inverted. The addition of a strong nucleophile, such as an aryllithium reagent, to a boronic ester converts the neutral, electrophilic, sp²-hybridized boron into a tetracoordinate, anionic, sp³-hybridized "ate" complex. This transformation dramatically increases the nucleophilicity of the organic group attached to boron by several orders of magnitude, effectively "switching on" its ability to react with a wide range of electrophiles in a stereospecific manner.

| Structural Modification | Electronic Effect | Impact on Boron Center | Resulting Reactivity | Reference |

|---|---|---|---|---|

| Adding Electron-Withdrawing Groups (e.g., -F, -CF₃) to Aryl Substituent | Inductive/Resonance withdrawal | Increases electrophilicity (Lewis acidity) | Enhanced reactivity towards nucleophiles | nih.govorganic-chemistry.org |

| Adding Electron-Donating Groups to Aryl Substituent | Inductive/Resonance donation | Decreases electrophilicity (Lewis acidity) | Reduced reactivity towards nucleophiles | nih.gov |

| Addition of a Nucleophile (e.g., ArLi) | Formation of anionic "ate" complex | Converts electrophilic sp² boron to nucleophilic sp³ boronate | Enhanced reactivity of the B-C bond towards electrophiles |

Steric and Electronic Effects on Reaction Outcomes

Detailed Research Findings

Research into the transformational chemistry of these compounds has revealed that both the configuration of the dioxaborinane ring and the electronic nature of its substituents can govern reaction specificity and rates.

Steric Influence on Reactivity

Steric hindrance plays a critical role in the chemical behavior of 1,3,2-dioxaborinane derivatives. The size and spatial arrangement of substituents on the carbon backbone of the heterocycle can significantly affect the approach of reactants to the boron atom.

One clear illustration of steric control is seen in the reaction of stereoisomeric 2,4,5-substituted 1,3,2-dioxaborinanes with paraformaldehyde in the presence of a Lewis acid like zinc chloride. Studies have shown a discernible difference in reaction rates between different stereoisomers. researchgate.net For instance, the reaction, which involves the cleavage of a B–O bond, proceeds stereospecifically without breaking bonds at the chiral centers. researchgate.net The specific configuration of the substituents on the ring dictates the rate of this transformation. This specificity suggests that the reaction mechanism is sensitive to the steric environment around the boron atom, which influences the initial coordination of the aldehyde. researchgate.net

The influence of the substituent and its configuration on the reactivity of these cyclic boronic esters is a key finding in processes that involve the cleavage of the B–O bond. researchgate.net In broader contexts, such as the Suzuki-Miyaura reaction, certain sterically hindered boronic esters, like those derived from pinacol, are known to be less reactive in forming the necessary intermediates for transmetalation. nih.gov

The table below presents data on the stereoisomeric composition of cyclic boronic esters and the products of their reaction with paraformaldehyde, highlighting the influence of the initial isomer ratio on the final product mixture.

| Parent Dioxaborinane | Initial Isomer Ratio (cis:trans) | Product (1,3-Dioxane) Isomer Ratio (cis:trans) |

|---|---|---|

| 2-Butyl-4-methyl-1,3,2-dioxaborinane | 77:23 | 67:33 |

| 2-Butyl-4-methyl-1,3,2-dioxaborinane | 35:65 | 39:61 |

| 2-Butyl-4,5-dimethyl-1,3,2-dioxaborinane | 66:34 | 66:34 |

Electronic Effects on Reaction Outcomes

The electronic properties of the dioxaborinane ring and its substituents are equally crucial in determining the reactivity of the boron center. The boron atom in a boronic ester is sp² hybridized and possesses a vacant p-orbital, making it a Lewis acid. aablocks.com Any substituent that alters the electron density at the boron center will modulate this Lewis acidity and, consequently, the compound's reactivity.

In the context of the Suzuki-Miyaura cross-coupling reaction, the electronic nature of the diol used to form the boronic ester has a significant impact on the rate of transmetalation. nih.gov It has been observed that electron-deficient esters, such as those derived from catechol, can lead to an increase in the reaction rate compared to the corresponding boronic acid. nih.gov This is attributed to the fact that the electron density of the oxygen atoms in the boronic ester is a critical feature enabling the transfer of the organic fragment from boron to the palladium catalyst. nih.gov The ability to form an empty coordination site on the palladium atom and the nucleophilic character of the ipso-carbon bound to boron are both related to this electron density. nih.gov

Conversely, stabilizing the boron center through electronic effects can decrease reactivity in other contexts. For example, tetramethyl substitution in TIDA (N-tert-butoxycarbonyl-N-(2-boronobenzyl)iminodiacetic acid) boronates introduces hyperconjugation, which enhances the covalency of the N-B bond and suppresses hydrolysis. researchgate.net This increased stability is a direct result of the redistribution of electron density. researchgate.net The reactivity of boronic acids and their esters is highly dependent on the equilibrium between the neutral, trigonal planar sp²-hybridized form and the anionic, tetrahedral sp³-hybridized boronate form, a balance that is heavily influenced by electronic factors. aablocks.com

The following table summarizes the effect of the electronic nature of different boronic esters on the rate of a key step in the Suzuki-Miyaura reaction.

| Boron Species | Electronic Nature | Relative Rate Constant (k) s⁻¹ |

|---|---|---|

| Arylboronic Acid | Reference | 5.78 × 10⁻⁴ |

| Catechol boronic ester | Electron-deficient | Rate increase observed |

| Pinacol boronic ester | Electron-rich/Sterically hindered | Less reactive |

Mechanistic Investigations of Reactions Involving 2 Butyl 1,3,2 Dioxaborinane

Elucidation of Reaction Pathways and Intermediates

Understanding whether a reaction proceeds through a single, coordinated transition state or a series of discrete steps is a central theme in mechanistic chemistry. Likewise, identifying the nature of the reactive intermediates—whether they are ionic, radical, or organometallic species—is key to controlling the reaction's course and outcome.

Chemical reactions can be broadly categorized into two mechanistic classes: concerted and stepwise. A concerted reaction occurs in a single step where all bond formations and cleavages happen simultaneously, passing through a single transition state. researchgate.net In contrast, a stepwise reaction involves two or more elementary steps and the formation of one or more reactive intermediates. researchgate.net

Investigations into the reactions of 1,3,2-dioxaborinanes often suggest stepwise pathways. For instance, the reaction of stereoisomeric 2,4,5-substituted 1,3,2-dioxaborinanes with paraformaldehyde to form 1,3-dioxanes is proposed to follow a stepwise mechanism. researchgate.net This pathway likely involves an initial coordination of the aldehyde's carbonyl oxygen atom to the Lewis acidic boron center. This coordination is followed by the cleavage of a B–O bond and the subsequent formation of a new C–O bond, indicating a process with distinct, sequential steps rather than a single concerted event. researchgate.net

Similarly, exchange reactions in boronic ester-containing materials, which are critical for the properties of vitrimers, have been studied using model compounds like 2-phenyl-1,3,2-dioxaborinane. These studies reveal that the exchange can proceed through different pathways. While a concerted metathesis is possible, the reaction is significantly accelerated by the presence of nucleophiles, such as methanol (B129727). This nucleophile-mediated pathway is inherently stepwise, involving the formation of a zwitterionic adduct that facilitates the exchange of residues between boron centers. acs.org

| Feature | Concerted Mechanism | Stepwise Mechanism |

| Number of Steps | One | Two or more |

| Intermediates | None | One or more reactive intermediates are formed |

| Transition States | One | One for each step |

| Example | Pericyclic reactions like some Diels-Alder cycloadditions researchgate.net | SN1 reactions, many catalyzed reactions researchgate.net |

While many reactions of boronic esters proceed through ionic or pericyclic mechanisms, there is a growing body of research demonstrating the importance of radical pathways. The generation of carbon-centered radicals from boronic esters, often facilitated by photoredox catalysis, has become a powerful tool in synthesis. nih.govd-nb.info These methods allow for the formation of C–C bonds under exceptionally mild conditions. nih.gov

Key intermediates in these processes are often α-boryl or β-boryl radicals. α-Borylalkyl radicals, in particular, have emerged as versatile open-shell intermediates for accessing organoboron compounds through adjacent C–C bond formation. nih.govrsc.org Their stability is influenced by the nature of the boryl group. researchgate.net The generation of these radicals can be achieved through various means, including the single-electron oxidation of organoborate complexes or the activation of α-haloboronic esters. nih.govnih.gov

While α-boryl carbocations are theoretically possible, radical intermediates are more commonly proposed and studied in these transformations. Carbocation stability is generally dictated by factors such as hyperconjugation and resonance, with tertiary carbocations being more stable than secondary or primary ones. masterorganicchemistry.com However, the focus in recent boron chemistry has been on radical pathways, which offer unique reactivity.

A significant concept in these radical processes is the phenomenon of radical relays or migrations. For example, photoredox-catalyzed reactions of 1,2-bis-boronic esters can generate primary β-boryl radicals. These intermediates can undergo a rapid 1,2-boron shift to form a more thermodynamically stable secondary radical. nih.gov This migration allows for selective functionalization at a position that would otherwise be less reactive. nih.gov Similar radical 1,2-boron migrations have been observed in cascades involving allylboronic esters, demonstrating a relay mechanism where the radical center and the boron moiety effectively switch positions. nih.gov

Catalysis is fundamental to controlling the rate and selectivity of reactions involving 2-butyl-1,3,2-dioxaborinane and its analogs. The choice of catalyst can dictate the reaction mechanism and the final product distribution.

Lewis acids are common catalysts for these reactions. For example, the reaction between 2,4,5-substituted 1,3,2-dioxaborinanes and paraformaldehyde requires a catalytic amount of anhydrous zinc chloride (ZnCl₂) to proceed. researchgate.net The Lewis acid likely activates the aldehyde, making it more susceptible to nucleophilic attack by the dioxaborinane ring oxygen.

In addition to Lewis acids, nucleophiles can also act as potent catalysts, particularly in transesterification or exchange reactions. The exchange dynamics between dioxaborinanes are significantly accelerated by catalytic quantities of alcohols or diols. acs.org Kinetic studies have demonstrated that higher concentrations of nucleophiles like methanol lead to faster exchange rates, confirming their catalytic role. nih.gov This nucleophilic catalysis is crucial for the dynamic properties of boronic ester-based vitrimers. acs.org

In asymmetric synthesis, chiral catalysts and ligands are employed to control stereochemical outcomes. Chiral phosphoric acids have been used to catalyze kinetic resolutions where a boronic acid ester, formed in situ, acts as a directing group. This directing group orients the chiral catalyst, enabling high enantiocontrol in the transformation. nih.gov The interplay between the catalytic species, ligands, and the boronic ester substrate is therefore essential for achieving high levels of stereoselectivity.

Understanding Stereochemical Outcomes and Control

Controlling the three-dimensional arrangement of atoms is a primary goal of modern organic synthesis. For reactions involving chiral centers, such as those that can be present in substituted 1,3,2-dioxaborinanes, understanding and controlling diastereoselectivity and enantioselectivity is paramount.

The stereochemical course of a reaction involving cyclic boronic esters is highly dependent on the mechanism and the substitution pattern of the ring. In some cases, reactions can proceed with high stereospecificity, meaning the stereochemistry of the product is directly determined by the stereochemistry of the reactant.

The reaction of stereoisomeric 2,4,5-substituted 1,3,2-dioxaborinanes with paraformaldehyde in the presence of ZnCl₂ has been shown to be stereospecific. researchgate.net This is because the mechanism does not involve the breaking of bonds at the chiral carbon centers of the dioxaborinane ring. researchgate.net As a result, the stereoisomeric composition of the starting boronic ester is largely reflected in the 1,3-dioxane (B1201747) product, although some enrichment of the more stable product isomer can occur. researchgate.net

| Starting Ester | Isomer Ratio (cis:trans) | Product Dioxane | Isomer Ratio (cis:trans) |

| I (R=i-Pr, R'=Me) | 77 : 23 | IV | 67 : 33 |

| I (R=i-Pr, R'=Me) | 35 : 65 | IV | 39 : 61 |

| II (R=PhCH₂, R'=Me) | 66 : 34 | V | 66 : 34 |

| Data adapted from a study on the reaction of stereoisomeric 1,3,2-dioxaborinanes with paraformaldehyde. researchgate.net |

Achieving high diastereo- and enantioselectivity often requires sophisticated catalytic systems. For instance, the synthesis of chiral δ-aminoboronic esters has been accomplished through the iridium-catalyzed enantioselective hydrogenation of 1,2-azaborines, which are heterocyclic boron compounds. This method produces the desired products with high levels of both diastereoselectivity and enantioselectivity, demonstrating the power of transition metal catalysis in controlling stereochemistry in organoboron synthesis. rsc.org

Kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture. It relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, allowing it to be separated from the slower-reacting enantiomer. organic-chemistry.org

This principle has been effectively applied to the synthesis of enantiomerically enriched chiral boronic esters. A notable method involves the asymmetric hydroboration of an olefin with diisopinocampheylborane (B13816774) (Ipc₂BH), which produces a chiral B-alkyldiisopinocampheylborane (Ipc₂BR). This intermediate, which is already enantiomerically enriched, is then treated with an aldehyde. nih.gov

The key to the process is that the two diastereomeric intermediates formed react with the aldehyde at different rates. The major diastereomer from the asymmetric hydroboration is the one that reacts faster with the aldehyde. This kinetic resolution effect leads to a significant enhancement of the enantiomeric purity of the final boronic ester product. nih.gov This in situ enantiomeric enrichment provides a practical route to chiral boronic esters, including 2-butyl derivatives, with high enantiomeric excess (ee). nih.gov

| Alkyl Group (R) in Ipc₂BR | Initial Enantiomeric Excess (ee) of Ipc₂BR (%) | Final Enantiomeric Excess (ee) of Boronic Ester (%) |

| 2-Butyl | 96 | >99 |

| 3-Hexyl | 96 | >99 |

| exo-Norbornyl | 92 | 98 |

| Data represents the enantiomeric enrichment of boronic esters via kinetic resolution. nih.gov |

This combination of asymmetric synthesis and kinetic resolution illustrates a sophisticated strategy for controlling absolute stereochemistry in the preparation of valuable chiral building blocks like this compound.

Computational Chemistry and Theoretical Modeling Studies

Computational chemistry offers powerful tools to investigate reaction mechanisms at a molecular level, providing insights that are often inaccessible through experimental means alone. For this compound, theoretical modeling would be instrumental in understanding its reactivity, stability, and the pathways it follows in various chemical transformations.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for elucidating reaction mechanisms. rsc.orgacs.org By applying DFT methods, researchers can map the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states. This allows for a detailed, step-by-step understanding of how a reaction proceeds.

For reactions involving this compound, such as its participation in Suzuki-Miyaura cross-coupling reactions or its role in the formation of dynamic covalent polymers (vitrimers), DFT calculations could clarify several key aspects. rsc.orgnih.gov For instance, in the context of vitrimers, computational studies on similar dioxaborinanes have identified two primary exchange mechanisms: a direct metathesis pathway and a nucleophile-mediated pathway. rsc.org A theoretical study on this compound would aim to calculate the energy barriers for these competing pathways, thereby predicting the conditions under which each would be favored.

A hypothetical study on the exchange reaction of this compound could yield data such as that presented in the table below. Such data would be crucial for understanding the dynamic nature of materials synthesized from this compound.

| Pathway | Intermediate Species | Calculated Activation Energy (kcal/mol) | Rate Determining Step |

|---|---|---|---|

| Direct Metathesis | Four-membered cyclic dimer | 29.5 | Dimer formation |

| Nucleophile-Mediated (e.g., with Methanol) | Methanol-boronate adduct | 18.0 | Intramolecular metathesis |

This table illustrates how computational results can distinguish between different mechanistic possibilities. The lower activation energy for the nucleophile-mediated pathway would suggest that the presence of a nucleophile significantly accelerates the bond exchange process. rsc.org

Furthermore, in palladium-catalyzed cross-coupling reactions, a major question is whether boronic esters like this compound can undergo transmetalation directly or if they must first hydrolyze to the corresponding boronic acid. nih.gov Computational investigations have been pivotal in demonstrating that direct transmetalation is a viable pathway for many boronic esters. nih.gov A theoretical study on this compound would involve modeling the interaction of the dioxaborinane ring with the palladium catalyst to determine the energetic feasibility of this direct pathway.

Beyond elucidating reaction pathways, computational modeling is a powerful predictive tool for chemical reactivity and selectivity. By analyzing the electronic structure of this compound and the transition states of its potential reactions, it is possible to forecast its behavior under various conditions.

In reactions where multiple products are possible (e.g., regio- or stereoisomers), computational chemistry can predict the selectivity by comparing the activation energies of the different reaction channels. The pathway with the lowest energy barrier will be the kinetically favored one, leading to the major product. This is particularly relevant for stereospecific reactions where the goal is to transfer the butyl group with retention or inversion of configuration.

A predictive computational study on a hypothetical reaction of this compound could generate a selectivity profile as shown in the interactive table below. This data would be invaluable for designing synthetic routes that favor the formation of a desired product.

| Reaction Type | Potential Product | Calculated Transition State Energy (kcal/mol) | Predicted Major Product |

|---|---|---|---|

| Regioselective Addition | Product A (1,2-addition) | 22.5 | Product B |

| Product B (1,4-addition) | 19.8 | ||

| Stereoselective Coupling | Product C (Retention) | 25.0 | Product C |

| Product D (Inversion) | 28.3 |

By comparing the transition state energies, it can be predicted that the reaction would be highly regioselective for Product B and stereoselective for Product C. Such predictions can guide experimental efforts, saving time and resources in the laboratory.

Advanced Applications in Organic Synthesis and Materials Science

Utility as Building Blocks for Complex Molecule Synthesis

As a cyclic boronic ester, 2-Butyl-1,3,2-dioxaborinane serves as a valuable synthetic intermediate. Organoboron compounds are foundational to numerous carbon-carbon and carbon-heteroatom bond-forming reactions, enabling chemists to construct elaborate molecular architectures with high precision.

Contribution to Natural Product Synthesis and Diversity-Oriented Synthesis

The synthesis of complex natural products and the exploration of chemical space through diversity-oriented synthesis (DOS) heavily rely on robust and predictable chemical transformations. nih.govcam.ac.uk Organoboron reagents are instrumental in this context, primarily through their application in cross-coupling reactions like the Suzuki-Miyaura coupling. nih.gov These reactions allow for the strategic connection of intricate molecular fragments, a crucial step in building the complex skeletons of natural products.

Diversity-oriented synthesis aims to create libraries of structurally diverse small molecules for high-throughput screening in drug discovery. sci-hub.se The functional group tolerance and reliability of reactions involving organoboron esters are highly advantageous for DOS strategies. These strategies often employ build/couple/pair approaches, where organoboron moieties can be installed and subsequently coupled to generate a wide array of molecular scaffolds from a common intermediate. cam.ac.uk

Strategic Construction of Carbocyclic and Heterocyclic Scaffolds

The construction of carbocyclic (all-carbon rings) and heterocyclic (rings containing atoms other than carbon) frameworks is a central theme in organic synthesis, as these structures form the core of many pharmaceuticals and functional materials. Organoboron compounds are pivotal in the synthesis of these scaffolds. nih.govmdpi.comresearchgate.net

The Suzuki-Miyaura reaction, for instance, is widely used to form bonds between sp²-hybridized carbon atoms, enabling the synthesis of biaryl and conjugated polyene systems found in many materials and drugs. Furthermore, advancements in coupling methodologies have extended the utility of organoborons to the formation of C(sp²)–C(sp³) bonds and the incorporation of boron into heterocyclic systems. The ability to form these key bonds under relatively mild conditions makes reagents like this compound valuable precursors for creating complex molecular frameworks.

Stereoselective Installation of Advanced Functionalities

Achieving control over the three-dimensional arrangement of atoms (stereochemistry) is critical in the synthesis of bioactive molecules. Organoboron chemistry offers powerful methods for the stereoselective installation of functional groups. masterorganicchemistry.com Chiral organoboronic esters are particularly versatile intermediates that can be transformed into a variety of functional groups—such as alcohols, amines, and alkyl chains—with high fidelity, preserving the stereochemical integrity of the chiral center. digitellinc.com

For example, the catalytic asymmetric coupling of borates can produce chiral allylboronic esters. nih.gov These products are valuable reagents themselves, capable of undergoing stereoselective allylation reactions with carbonyl compounds to create chiral secondary alcohols, a common motif in natural products. nih.gov A reaction is stereoselective when it results in the preferential formation of one stereoisomer over another. masterorganicchemistry.com Some reactions involving organoboranes are stereospecific, meaning the stereochemistry of the starting material directly dictates the stereochemistry of the product. masterorganicchemistry.com

Role in Catalysis and Reagent Development

Beyond their role as building blocks, organoboron compounds are increasingly recognized for their applications in catalysis and as specialized reagents. Their unique electronic properties make them suitable for a range of chemical transformations.

Organoboron Compounds as Catalysts, Ligands, and Reagents

The boron atom in organoboron compounds like this compound is electron-deficient, making them effective Lewis acids. wikipedia.org This Lewis acidity allows them to act as catalysts for a variety of organic reactions, including dehydrations, acylations, and carbonyl condensations. nih.gov Boronic acids, in particular, have found broad application as catalysts that can be tuned electronically and are stable and soluble in organic solvents. nih.gov

Organoboron species can also serve as reagents or be incorporated into ligands for transition metal catalysts, modifying the catalyst's reactivity and selectivity. wikipedia.org The versatility of organoboranes allows them to participate in numerous transformations, including hydroboration, carboboration, and 1,2-metallate rearrangements, which provide access to a wide array of organic products like alcohols, carbonyl compounds, and alkenes. wikipedia.orgmit.edu The increasing importance of visible-light photoredox catalysis has also highlighted the utility of organoboron compounds, which can participate in these reactions as both reactants and organic photocatalysts. eurekaselect.com

| Application Area | Role of Organoboron Compound | Example Transformation |

| Catalysis | Lewis Acid Catalyst | Aldol-type condensation reactions nih.gov |

| Reagent | Nucleophilic Coupling Partner | Suzuki-Miyaura cross-coupling nih.gov |

| Ligand Component | Modifies Metal Catalyst Reactivity | Custom ligands for transition metals |

| Photoredox Catalysis | Reactant / Photocatalyst | C-C and C-heteroatom bond formation eurekaselect.com |

Development of Atom-Efficient and Environmentally Benign Processes

Modern chemical synthesis places a strong emphasis on sustainability, favoring processes that are both atom-efficient (maximizing the incorporation of starting materials into the final product) and environmentally benign. Catalytic methods employing organoboron reagents align well with these principles. digitellinc.com

The use of catalytic systems reduces the need for stoichiometric reagents that are often toxic or expensive, thereby minimizing waste. mit.edu Organoboron compounds themselves are generally non-toxic and stable, making them safer to handle and store compared to many other organometallic reagents. digitellinc.com The development of catalytic borylation reactions and other transformations mediated by organoboranes represents a move toward more sustainable and efficient chemical manufacturing. mit.edurug.nl

Functional Materials and Polymer Science

The unique chemical properties of this compound and related boronate esters have led to their exploration in the development of advanced functional materials. The incorporation of the boron atom within a polymer architecture can impart novel characteristics, leading to applications in dynamic covalent networks, liquid crystalline polymers, and potentially in materials with tailored optoelectronic properties.

Dynamic Covalent Networks and Vitrimers Based on Boronate Esters

Dynamic covalent networks are cross-linked polymer systems that contain reversible covalent bonds. This allows the material to be reprocessed and reshaped, similar to a thermoplastic, while maintaining the robust mechanical properties of a thermoset. Vitrimers are a class of dynamic covalent networks that exhibit a gradual viscosity change with temperature, enabling them to be malleable at elevated temperatures without losing network integrity.

Boronate esters, including structures analogous to this compound, are particularly well-suited for creating vitrimers due to the dynamic nature of the boron-oxygen (B-O) bond. boronmolecular.com The formation of boronate esters is a reversible reaction, and the bonds can undergo exchange reactions, such as transesterification, which allows the polymer network to rearrange its cross-links. This dynamic exchange is the key to the unique properties of these materials, including self-healing and recyclability. boronmolecular.comsc.edu

The mechanical and dynamic properties of boronic ester-based vitrimers can be tuned by modifying the chemical structure of the boronic acid or diol components. For instance, the presence of different substituents adjacent to the boronic ester unit can significantly affect the binding strength and the rate of dynamic exchange. boronmolecular.com Electron-withdrawing groups tend to suppress the dynamics of the boronate ester exchange, leading to increased activation energy and enhanced mechanical strength. Conversely, electron-donating groups can result in a lower glass transition temperature and faster network relaxation. boronmolecular.com

The thermal stability of these vitrimers is also noteworthy, with decomposition temperatures often exceeding 200°C, making them suitable for a range of applications. boronmolecular.com The formation of the boronic ester cross-links can be confirmed by spectroscopic methods, such as ATR-FTIR, which shows a characteristic B-O stretching vibration. boronmolecular.com

Table 1: Properties of Boronic Ester-Based Vitrimers

| Property | Description | Research Finding |

|---|---|---|

| Dynamic Bond | The reversible covalent bond responsible for the vitrimer properties. | Boronic ester (B-O) bonds allow for network rearrangement through transesterification. boronmolecular.comsc.edu |

| Tunability | The ability to control the material's properties through chemical modification. | Substituents on the boronic acid component can alter mechanical strength and relaxation time. boronmolecular.com |

| Reprocessability | The capacity to be reshaped and reformed at elevated temperatures. | The dynamic nature of the boronate ester exchange enables malleability and recyclability. boronmolecular.comsc.edu |

| Thermal Stability | The temperature range in which the material maintains its structural integrity. | TGA analysis shows initial decomposition temperatures around 200°C for some systems. boronmolecular.com |

Liquid Crystalline Polymers Incorporating Dioxaborinane Mesogenic Units

Liquid crystalline polymers (LCPs) are a class of materials that exhibit properties between those of a conventional liquid and a solid crystal. researchgate.net The molecules in an LCP are ordered in a liquid crystalline phase, which can be influenced by temperature (thermotropic) or by a solvent (lyotropic). sigmaaldrich.com This ordered structure can lead to exceptional mechanical properties and thermal stability.

The 1,3,2-dioxaborinane ring system has been successfully incorporated as a mesogenic unit in the main chain of polyesters. fishersci.ca The synthesis of these polymers has demonstrated that they can exhibit a nematic phase, which is a type of liquid crystal phase where the molecules have long-range orientational order but no long-range positional order. These materials represent the first examples of thermotropic liquid crystalline polymers that contain a metalloid atom, boron, regularly arranged in the main polymer chain. fishersci.ca

In addition to main-chain LCPs, polyacrylates and polymethacrylates with 1,3,2-dioxaborinane derivatives as pendant groups have also been synthesized. These side-chain LCPs have been shown to form chiral smectic C and/or smectic A phases, which are more ordered than the nematic phase and are stable over a range of temperatures. The incorporation of the dioxaborinane unit into the side chain provides a new family of chiral liquid crystalline polymers.

Table 2: Examples of Liquid Crystalline Polymers with Dioxaborinane Units

| Polymer Type | Dioxaborinane Position | Liquid Crystal Phase Observed | Reference |

|---|---|---|---|

| Polyesters | Main Chain | Nematic | fishersci.ca |

| Polyacrylates | Pendant Group | Chiral Smectic C and/or Smectic A |

Boron-Doped Materials with Engineered Optoelectronic Properties

Boron-doped materials are of significant interest in the field of materials science, particularly for applications in electronics and optoelectronics. The incorporation of boron into a material can alter its electronic structure and, consequently, its optical and electrical properties. Boron is an electron-deficient element, and when introduced into a π-conjugated system, it can create a vacant p-orbital that interacts with the surrounding electrons, leading to unique optoelectronic behaviors.

While the direct use of this compound as a primary precursor for creating boron-doped materials with engineered optoelectronic properties is not extensively documented in the provided search results, the broader class of boronate esters and other organoboron compounds are relevant. The synthesis of boron-doped π-conjugated polymers can lead to materials with tunable properties for applications such as organic light-emitting diodes (OLEDs), photovoltaic devices, and sensors.

The general strategy involves incorporating boron atoms into a polymer backbone, which can influence the material's energy levels, charge transport characteristics, and light absorption/emission properties. For example, boron-doped silicon is a well-established p-type semiconductor used in solar cells and other electronic devices. In the context of organic materials, the introduction of boron can enhance properties like electron affinity and fluorescence.

The development of conjugated boronate ester-linked materials has been explored for optical sensing applications. The Lewis acidic nature of the boron center in boronate esters allows for interactions with Lewis bases, which can lead to changes in the material's optical properties, forming the basis for a sensor.

It is conceivable that cyclic boronate esters like this compound could serve as a source of boron in the synthesis of such functional materials, although specific research detailing this application is not prominent in the provided results. The stability and reactivity of the dioxaborinane ring would be key factors in its suitability for such synthetic routes.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Polyacrylates |

| Polyesters |

Role in Biomedical and Chemical Biology Research

Organoboron Compounds as Enzyme Inhibitors and Biological Probes

The utility of organoboron compounds, especially boronic acids, as enzyme inhibitors is a cornerstone of their application in medicinal chemistry. nih.gov The boron atom's vacant p-orbital allows it to accept a pair of electrons from a nucleophilic residue, such as the serine in the active site of a protease, forming a stable tetrahedral intermediate. This ability to mimic the transition state of enzymatic reactions makes them potent reversible-covalent inhibitors. nih.govresearchgate.net

One of the most prominent examples is Bortezomib (Velcade®), a dipeptide boronic acid that was approved by the FDA in 2003 for treating multiple myeloma. nih.gov It functions by inhibiting the 26S proteasome, a key cellular component for protein degradation. Other organoboron compounds have been developed as inhibitors for a variety of enzymes, including β-lactamases and tyrosinase. mdpi.commdpi.com

Beyond enzyme inhibition, organoboron compounds serve as valuable biological probes. Boronate-based fluorescent probes are designed to detect reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) and peroxynitrite, which are important signaling molecules and mediators of oxidative stress. proquest.comnih.gov These probes undergo oxidative deboronation, leading to a change in fluorescence, which allows for the tracking of these transient species in biological systems. nih.gov Boron-containing tags, such as those with closo-1,2-dicarbadodecaborane, are also used for high-resolution imaging of biological samples using techniques like secondary ion mass spectrometry (SIMS). nih.gov

Table 1: Examples of Organoboron Compounds as Enzyme Inhibitors

| Compound | Target Enzyme | Therapeutic Area/Application | Citation |

|---|---|---|---|

| Bortezomib | 26S Proteasome | Multiple Myeloma | nih.gov |

| Vaborbactam | β-Lactamase | Antibacterial | mdpi.comrsc.org |

| Tavaborole | Leucyl-tRNA synthetase | Antifungal | mdpi.com |

| Boronic Acid Derivatives | Tyrosinase | Hyperpigmentation research | mdpi.com |

Applications in Molecular Recognition and Chemical Sensing

The ability of boronic acids to form reversible covalent bonds with 1,2- and 1,3-diols is extensively exploited in molecular recognition and chemical sensing. nih.gov This interaction is particularly effective for recognizing saccharides, which are rich in diol functionalities. researchgate.net This has led to the development of sophisticated sensors for glucose monitoring, a critical need in diabetes management. researchgate.net

The binding of a boronic acid to a diol forms a cyclic boronate ester, a reaction that can be coupled to a signaling mechanism, such as a change in fluorescence or color. This principle has been used to design chemosensors that can selectively detect and quantify specific carbohydrates. researchgate.netnih.gov Beyond sugars, this recognition capability extends to other biologically important molecules containing diol groups, such as catechols found in neurotransmitters like dopamine. nih.gov The Lewis acidic nature of the boron atom is also utilized in the design of sensors for anions, particularly fluoride. acs.org

Design and Synthesis of Bioconjugate Therapeutic Agents

Bioconjugation, the process of linking molecules to biomolecules like proteins or antibodies, is a powerful strategy for developing targeted therapeutics and diagnostics. Organoboron compounds provide a unique platform for this purpose due to their ability to form reversible covalent bonds under physiological conditions. rsc.orgnih.gov This covalent binding mechanism has inspired the creative use of organoboron compounds to modify and conjugate with biomolecules. rsc.orgnih.gov

Boronic acids and their esters are the most common classes of organoboron reagents used in bioconjugation. nih.gov They can be designed to target specific amino acid residues on proteins. For example, antibody-boron conjugates (ABCs) are being developed to deliver a high payload of boron atoms to tumor cells for therapeutic applications. youtube.com This approach combines the targeting specificity of an antibody with the therapeutic potential of the boron payload. The synthesis of these complex molecules involves strategies to attach the boron-containing moiety to the larger biomolecule without compromising the function of either component. researchgate.netnih.gov

Development of Boron Neutron Capture Therapy (BNCT) Agents

Boron Neutron Capture Therapy (BNCT) is a non-invasive radiotherapy modality for treating cancer. nih.gov The therapy is based on a nuclear capture reaction that occurs when a stable isotope, boron-10 (¹⁰B), is irradiated with low-energy thermal neutrons. mdpi.com This reaction produces high-energy alpha particles (⁴He) and lithium-7 (⁷Li) nuclei that can selectively kill cancer cells from within, with minimal damage to surrounding healthy tissue. nih.gov

The success of BNCT is critically dependent on the selective delivery of a sufficient concentration of ¹⁰B to tumor cells. nih.gov This has driven extensive research into the development of new boron-containing delivery agents. The two agents that have been used clinically are:

Boronophenylalanine (BPA): An amino acid derivative that is taken up by tumor cells through overexpressed amino acid transporters. nih.gov

Sodium borocaptate (BSH): A water-soluble boron cluster compound. nih.gov

Researchers are actively designing and synthesizing next-generation BNCT agents with improved tumor targeting and accumulation. nih.gov Strategies include incorporating boron into molecules that target specific cancer cell receptors, such as macrocyclic polyamines, peptides, and antibodies, as well as developing boron-rich nanoparticles and liposomes. youtube.comresearchgate.netacs.org

General Utility as Tools for Biomedical Research and Technologies

The unique chemical properties of organoboron compounds make them indispensable tools across a wide spectrum of biomedical research and technologies. Their role extends from fundamental organic synthesis to advanced therapeutic applications. univ-rennes.frwikipedia.org

In synthetic chemistry, organoboron compounds are key intermediates in powerful carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling, which is widely used in the synthesis of complex organic molecules, including pharmaceuticals. nih.gov Their remnant electrophilicity under physiological conditions allows them to be incorporated into a growing number of bioactive molecules. researchgate.net

The versatility of organoboron compounds is evident in their diverse applications:

Catalysis: Used as catalysts in various organic reactions. nih.gov

Materials Science: Employed in the development of new materials with specific optical and electronic properties, such as for organic light-emitting diodes (OLEDs). rsc.org

Bioimaging: Incorporated into probes for fluorescence imaging and other advanced imaging techniques. nih.govnih.gov

Drug Discovery: Serve as building blocks and pharmacophores in the design of new therapeutic agents. researchgate.net

The continued exploration of organoboron chemistry promises to yield new discoveries and applications, further solidifying their importance in science and medicine. researchgate.net

Emerging Research Directions and Future Perspectives

Exploration of New Activation Modes for Small Molecules Mediated by Boron Compounds

The activation of small, abundant molecules such as carbon dioxide (CO₂) and dihydrogen (H₂) is a cornerstone of sustainable chemistry. Boron compounds, with their inherent Lewis acidity, are increasingly being explored for this purpose. One promising strategy involves the use of Frustrated Lewis Pairs (FLPs), which consist of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. wikipedia.orgrsc.org This unquenched reactivity allows FLPs to interact with and activate small molecules.

While direct studies on 2-Butyl-1,3,2-dioxaborinane in FLP chemistry are still emerging, the fundamental principles suggest its potential. The boron center in the dioxaborinane ring can act as the Lewis acidic component of an FLP. In partnership with a bulky Lewis base, it could facilitate the heterolytic cleavage of H₂ or the activation of CO₂. rsc.orgmdpi.com The activation of CO₂ by boron-containing compounds can lead to the formation of valuable products like formates and carbonates, offering a pathway for carbon capture and utilization. nih.gov

Table 1: Examples of Small Molecule Activation by Boron-Based Frustrated Lewis Pairs

| Small Molecule | Boron Compound (Lewis Acid) | Lewis Base | Activated Species | Potential Application |

| Dihydrogen (H₂) | Tris(pentafluorophenyl)borane | Tricyclohexylphosphine | [H-Phosphonium]⁺ [H-Borate]⁻ | Metal-free hydrogenation |

| Carbon Dioxide (CO₂) | Tris(perchloroaryl)borane | Trialkylphosphine | Boron-CO₂ adduct | Carbon capture and functionalization |

| Nitrous Oxide (N₂O) | Boron-containing heterocycles | Phosphines | Activated N₂O complex | Oxidation reactions |

The exploration of this compound in this context could unveil new catalytic systems for metal-free hydrogenations and CO₂ reduction, contributing to the development of greener chemical processes.

Advancement of Chemical Space and Function via Boron-Nitrogen/Carbon-Carbon Isosterism

Boron-containing heterocycles, including those derived from dioxaborinanes, are valuable precursors for the synthesis of BN-isosteres of important aromatic systems like indoles and benzenes. nih.govnih.govnih.gov For instance, this compound can serve as a boronylating agent to introduce the boron atom into a molecular scaffold, which can then be further elaborated to form a B-N containing ring. escholarship.orgnih.gov This strategy has the potential to generate novel analogues of biologically active molecules with improved pharmacological profiles. escholarship.orgchemrxiv.org

The synthesis of 1,2-azaborines, BN-isosteres of benzene, has been shown to be accessible from dibromoboranes, highlighting the utility of boron precursors in creating these novel heterocyclic systems. escholarship.orgchemrxiv.org The resulting BN-arenes exhibit unique electronic and reactivity patterns compared to their all-carbon counterparts.

Table 2: Comparison of Properties between C=C and B-N Moieties

| Property | C=C Double Bond | B-N Single Bond |

| Polarity | Nonpolar | Polar |

| Lewis Acidity/Basicity | Neutral | Boron (Lewis acidic), Nitrogen (Lewis basic) |

| Reactivity | Susceptible to electrophilic addition | Site for nucleophilic and electrophilic attack |

| Biological Activity | Varied | Can modulate biological activity and properties |

The continued exploration of this compound in the synthesis of BN-isosteres is expected to expand the accessible chemical space and lead to the discovery of new functional molecules.

Integration with Flow Chemistry and Sustainable Synthetic Methodologies

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages in terms of safety, efficiency, and scalability. nih.govresearchgate.netjst.org.in The integration of organoboron chemistry with flow systems is a rapidly developing area, with significant potential for creating more sustainable synthetic processes. flinders.edu.auvapourtec.com

The use of boronic acid derivatives in continuous flow has been demonstrated for key transformations like the Suzuki-Miyaura cross-coupling reaction. nih.gov this compound, as a stable and easily handled boronic ester, is an ideal candidate for integration into flow chemistry platforms. Its use could facilitate the continuous production of pharmaceutical intermediates and other high-value chemicals with reduced waste and improved process control. nih.govresearchgate.net

The benefits of using flow chemistry for organoboron reactions include:

Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with handling pyrophoric or toxic reagents that are sometimes used in boron chemistry.

Improved Efficiency: Precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and selectivities. jst.org.in

Scalability: Scaling up a reaction in a flow system is often as simple as running the reactor for a longer period, avoiding the challenges associated with scaling up batch reactions. flinders.edu.au

Automation: Flow systems can be readily automated, allowing for high-throughput synthesis and optimization.

The development of continuous flow processes utilizing this compound will be a key step towards more sustainable and efficient chemical manufacturing.

Development of High-Throughput Screening Methodologies for Boronate Chemistry

High-throughput screening (HTS) is a powerful technique used in drug discovery and materials science to rapidly test large numbers of compounds for a specific activity. nih.gov The application of HTS to organoboron chemistry is crucial for accelerating the discovery of new reactions and catalysts.

Given the widespread use of boronic esters like this compound in cross-coupling reactions, the development of HTS methods for these transformations is of high importance. For example, HTS can be used to rapidly screen libraries of ligands, catalysts, and reaction conditions for Suzuki-Miyaura couplings involving dioxaborinanes. nih.gov

The development of fluorescent probes based on boronic acids and their esters is another exciting area that intersects with HTS. nih.govrsc.orgresearchgate.netmdpi.comnih.gov These probes can be designed to exhibit a change in fluorescence upon binding to a target molecule or undergoing a specific reaction, enabling the rapid and sensitive screening of large compound libraries. nih.govrsc.org The creation of combinatorial libraries of dioxaborinane derivatives, coupled with HTS, could significantly accelerate the discovery of new functional molecules. nih.govnih.govrjpbr.com

Table 3: High-Throughput Screening Approaches in Boronate Chemistry

| HTS Application | Description |

| Reaction Optimization | Rapid screening of catalysts, ligands, bases, and solvents for cross-coupling reactions. |

| Catalyst Discovery | Screening of novel metal-ligand combinations for new borylation reactions. |

| Ligand Screening | Identifying optimal ligands for specific transformations involving boronic esters. |

| Substrate Scoping | Evaluating the reactivity of a broad range of substrates in a particular reaction. |

| Fluorescent Probe Development | Screening libraries of boronate-based probes for sensing applications. |

The integration of this compound into HTS workflows will undoubtedly accelerate the pace of discovery in boron chemistry.

Innovation in Multicomponent and Cascade Reactions Involving Dioxaborinanes

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, and cascade reactions, which involve a series of intramolecular transformations, are highly efficient strategies for the synthesis of complex molecules. wikipedia.orgresearchgate.netwindows.netnih.govmdpi.comdokumen.pubmdpi.com The incorporation of organoboron reagents into these reaction manifolds opens up new avenues for the rapid construction of molecular complexity. researchgate.net

This compound can participate in MCRs and cascade reactions in several ways. For example, it can serve as a precursor to an organoboron nucleophile or electrophile that initiates a cascade sequence. mdpi.comnih.gov The boryl group can also act as a traceless directing group, facilitating a series of transformations before being removed in a final step.

A palladium-catalyzed cascade reaction involving the carbocyclization-borylation of bisallenes has been shown to produce triene alcohols with high diastereoselectivity. nih.gov This reaction proceeds through an allylboron intermediate that is trapped by an aldehyde. While this specific example does not use this compound, it illustrates the potential for dioxaborinanes to be involved in similar complex transformations.

The development of novel multicomponent and cascade reactions that utilize the unique reactivity of this compound will enable the efficient synthesis of a wide range of complex and biologically relevant molecules.

Q & A

Q. Advanced Research Focus